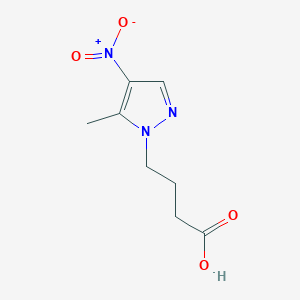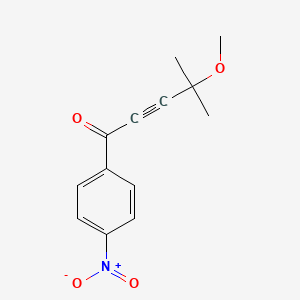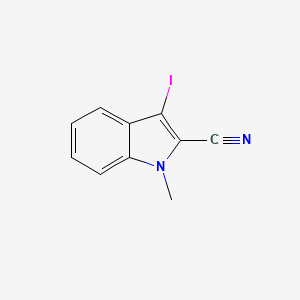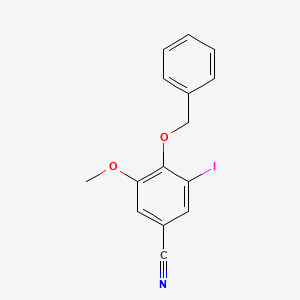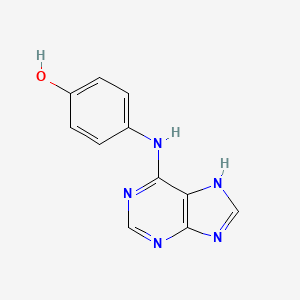
4-(7H-purin-6-ylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of purines and is known for its promising results in various fields, including cancer research, neurological disorders, and inflammation.
準備方法
The synthesis of 4-(7H-purin-6-ylamino)phenol typically involves a sequence of reactions starting from 6-chloro-purine. The process includes chlorination, displacement, and acetylation, followed by purification using column chromatography. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
4-(7H-purin-6-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like DMSO or DMF, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(7H-purin-6-ylamino)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects in treating cancer, neurological disorders, and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(7H-purin-6-ylamino)phenol involves its interaction with specific molecular targets and pathways. It acts on purine receptors and enzymes, influencing cellular signaling and metabolic processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses .
類似化合物との比較
4-(7H-purin-6-ylamino)phenol can be compared with other purine analogs, such as:
- 6-chloropurine
- 2-aminopurine
- 8-azaguanine
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and the resulting effects on its chemical and biological properties .
特性
CAS番号 |
500282-26-8 |
|---|---|
分子式 |
C11H9N5O |
分子量 |
227.22 g/mol |
IUPAC名 |
4-(7H-purin-6-ylamino)phenol |
InChI |
InChI=1S/C11H9N5O/c17-8-3-1-7(2-4-8)16-11-9-10(13-5-12-9)14-6-15-11/h1-6,17H,(H2,12,13,14,15,16) |
InChIキー |
SNCPSFNAPIKEIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
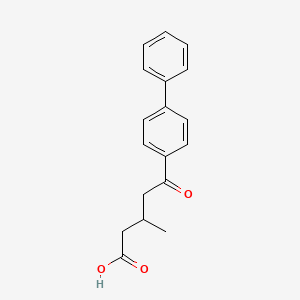
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
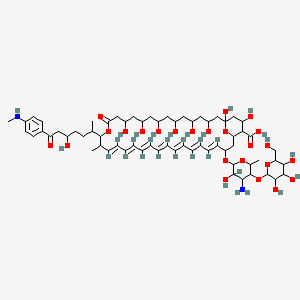
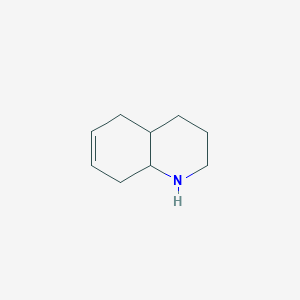
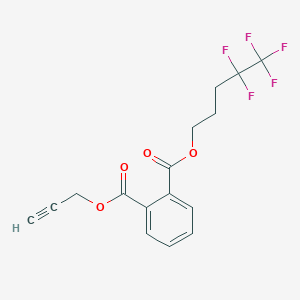
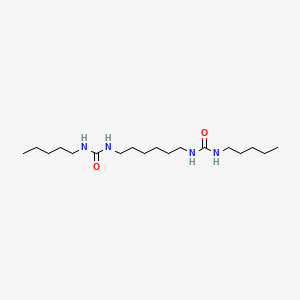
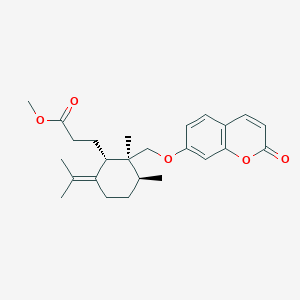
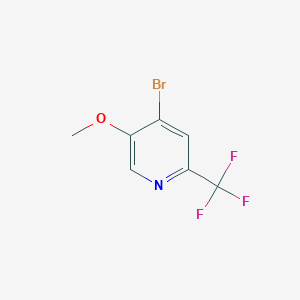
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
